molecular formula C10H12Cl2N2S B1356391 (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride CAS No. 89152-61-4

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride

Cat. No.: B1356391
CAS No.: 89152-61-4
M. Wt: 263.19 g/mol
InChI Key: IIJKGDUNHSXLGJ-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2S and its molecular weight is 263.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including receptor tyrosine kinases , which play crucial roles in cellular processes such as growth, differentiation, and metabolism.

Mode of Action

For instance, some thiazole compounds have been found to inhibit receptor tyrosine kinases, disrupting their signaling pathways .

Biochemical Pathways

Given the potential interaction with receptor tyrosine kinases , it can be inferred that the compound may influence pathways related to cell growth and differentiation.

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .

Biochemical Analysis

Biochemical Properties

(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with enzymes and proteins . This interaction can modulate the activity of these biomolecules, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways . This can result in changes in gene expression, altering the production of proteins and other molecules essential for cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function . These threshold effects highlight the importance of determining the appropriate dosage for specific applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in the production and utilization of these metabolites . This interaction can have significant effects on cellular energy balance and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s ability to reach its target sites and exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s activity by allowing it to interact with specific biomolecules within these compartments. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKGDUNHSXLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.